3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules, and a phenylpiperazine moiety, which is often associated with psychoactive and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated quinazolinone with phenylpiperazine in the presence of a base such as potassium carbonate.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the phenylpiperazine moiety, potentially leading to the formation of dihydroquinazolinones or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinones, reduced piperazine derivatives.
Substitution Products: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with various biological targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the quinazolinone core can inhibit various enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine Derivatives: These compounds share the phenylpiperazine moiety and are known for their psychoactive properties.
Quinazolinone Derivatives: These compounds share the quinazolinone core and are widely studied for their anticancer and antimicrobial activities.
Uniqueness
What sets 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one apart is the combination of the quinazolinone core with the phenylpiperazine moiety and the sulfanylidene group. This unique structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKSVCQEZOHHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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